molecular formula C10H11BrO3 B8639844 (2S)-3-(Benzyloxy)-2-bromopropanoic acid CAS No. 62076-21-5

(2S)-3-(Benzyloxy)-2-bromopropanoic acid

Cat. No. B8639844
CAS RN: 62076-21-5
M. Wt: 259.10 g/mol
InChI Key: VKJQJNVYWGDEQN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-(Benzyloxy)-2-bromopropanoic acid is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2S)-3-(Benzyloxy)-2-bromopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2S)-3-(Benzyloxy)-2-bromopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

62076-21-5

Product Name

(2S)-3-(Benzyloxy)-2-bromopropanoic acid

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

(2S)-2-bromo-3-phenylmethoxypropanoic acid

InChI

InChI=1S/C10H11BrO3/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13)/t9-/m0/s1

InChI Key

VKJQJNVYWGDEQN-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H](C(=O)O)Br

Canonical SMILES

C1=CC=C(C=C1)COCC(C(=O)O)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Racemic O-(phenylmethyl)serine (5 g, 25.6 mmol) and potassium bromide (10.7 g, 89.6 mmol) were dissolved in ice-cooled H2SO4 (2.5N) and treated with an solution of sodium nitrite (2.65 g) in water (30 ml) over 50 minutes (keeping the reaction temperature <4° C.). The reaction was then stirred at 0° C. for 45 minutes and then at rt for 1 h, extracted with ethyl acetate (3×100 ml). The combined organic extracts were washed with water, brine, dried (MgSO4), filtered and evaporated to give the product as a yellow oil (6 g, 90%).
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5 g
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2.65 g
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30 mL
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Yield
90%

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